1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene
Description
1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene (CAS: 1220039-45-1) is a brominated aromatic compound featuring a cyclobutylmethyl sulfonyl group at the meta position. Its molecular formula is C₁₁H₁₃BrO₂S, with a molecular weight of 301.19 g/mol. The sulfonyl group imparts strong electron-withdrawing properties, while the cyclobutylmethyl substituent introduces steric bulk and conformational rigidity. This compound is primarily utilized in medicinal chemistry as a building block for designing enzyme inhibitors, such as CD73 antagonists, due to its ability to modulate steric and electronic interactions in target binding pockets .
Properties
Molecular Formula |
C11H13BrO2S |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-bromo-3-(cyclobutylmethylsulfonyl)benzene |
InChI |
InChI=1S/C11H13BrO2S/c12-10-5-2-6-11(7-10)15(13,14)8-9-3-1-4-9/h2,5-7,9H,1,3-4,8H2 |
InChI Key |
OAPSLTRUOUPDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . The cyclobutylmethyl group can be attached via Friedel-Crafts alkylation using cyclobutylmethyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene may involve large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using nucleophilic reagents.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boron reagents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like aluminum chloride or ferric bromide are used as catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The bromine atom and sulfonyl group influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural analogs of 1-bromo-3-((cyclobutylmethyl)sulfonyl)benzene, focusing on substituent variations at the sulfonyl group:
Key Observations :
Physicochemical Properties
| Property | 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene | 1-Bromo-3-(methylsulfonyl)benzene | 1-Bromo-3-(trifluoromethylsulfonyl)benzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 301.19 | 249.10 | 303.13 |
| LogP (Predicted) | 3.2 | 2.1 | 3.8 |
| Solubility in Water (mg/mL) | <0.1 | 0.5 | <0.1 |
| Melting Point (°C) | 120–125 (decomposes) | 98–100 | 110–115 |
Insights :
- The cyclobutylmethyl group increases lipophilicity (LogP = 3.2) compared to methyl (LogP = 2.1), enhancing membrane permeability but reducing aqueous solubility.
- Trifluoromethyl derivatives exhibit the highest LogP (3.8), making them favorable for blood-brain barrier penetration in CNS-targeted drugs .
Biological Activity
1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene is a compound of interest due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings.
1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 12071285 |
| Molecular Formula | C12H15BrO2S |
| Molecular Weight | 305.21 g/mol |
| IUPAC Name | 1-bromo-3-(cyclobutylmethylsulfonyl)benzene |
The biological activity of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene is primarily attributed to its ability to interact with various biological targets. The sulfonyl group in the compound is known to enhance its reactivity, allowing it to participate in nucleophilic substitutions and electrophilic additions. These reactions can lead to the modulation of enzyme activities and receptor interactions, which are critical for its biological effects.
Biological Activity
Research has indicated that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene may possess antimicrobial activity, inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene:
- Antimicrobial Activity Study : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of the compound. It was found to reduce the levels of pro-inflammatory cytokines in vitro, indicating its potential use in managing inflammatory conditions .
- Enzyme Inhibition Analysis : A detailed enzymatic assay demonstrated that 1-Bromo-3-((cyclobutylmethyl)sulfonyl)benzene effectively inhibited cyclooxygenase (COX) activity, which is crucial for prostaglandin synthesis involved in pain and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
